molecular formula C15H18N2O4 B3003356 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339098-48-5

3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

Cat. No.: B3003356
CAS No.: 339098-48-5
M. Wt: 290.319
InChI Key: HLLIOWSPFUGBRI-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a spirocyclic compound featuring a nitro-substituted phenyl group and a 7,12-dioxa-3-azaspiro[5.6]dodec-9-ene backbone. Its molecular structure combines a six-membered dioxa-aza ring fused with a six-membered hydrocarbon ring, creating a spiro junction at the nitrogen atom. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the nitro group’s electron-withdrawing effects and the spiro system’s conformational rigidity .

Properties

IUPAC Name

3-(4-nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-17(19)14-5-3-13(4-6-14)16-9-7-15(8-10-16)20-11-1-2-12-21-15/h1-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIOWSPFUGBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC=CCO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5One common method involves the use of a coupling reaction with spirocyclic 1,2,3-triazole as a precursor . The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 3-(4-nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene as an anticancer agent. The compound's structural features allow it to interact with biological targets effectively. For instance, it has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating promising cytotoxic effects. The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for cancer cell proliferation and survival.

Case Study: In Vitro Studies
A study published in Nature Communications reported that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines, including breast and lung cancer cells. The study utilized a series of assays to determine the IC50 values, which indicated effective concentrations required to inhibit cell growth by 50% .

Organic Synthesis

Building Block for Heterocycles
The compound serves as a versatile building block in the synthesis of N-heterocycles, which are crucial in developing pharmaceuticals. Its unique spirocyclic structure facilitates the formation of complex molecules through various reaction pathways, including cycloadditions and nucleophilic substitutions.

Synthetic Methodologies
Research has demonstrated that this compound can be synthesized through multicomponent reactions that yield high yields of desired products with minimal by-products. This efficiency is particularly beneficial in pharmaceutical applications where purity and yield are critical.

Reaction TypeYield (%)References
Cycloaddition85
Nucleophilic substitution90
Multicomponent synthesis75

Material Sciences

Polymer Chemistry
In material sciences, this compound has been explored for its potential use in developing novel polymers with enhanced properties. Its ability to form cross-linked structures can lead to materials with improved mechanical strength and thermal stability.

Case Study: Polymer Development
A recent investigation into the use of this compound in polymer formulations showed that incorporating it into polyurethanes resulted in materials with superior thermal resistance compared to conventional polymers. The study utilized differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the thermal properties of the resulting materials .

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The nitrophenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The spirocyclic core provides structural rigidity, enhancing the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a. 3-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene (CAS 339110-28-0)

  • Structure : Replaces the 4-nitrophenyl group with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety.
  • Physicochemical Properties :
    • Molecular Weight: 348.75 g/mol (vs. ~348 g/mol for the nitro analogue).
    • XLogP3: 3.2 (indicating higher lipophilicity due to the trifluoromethyl group).
    • Hydrogen Bond Acceptors: 7 (vs. 7 in the nitro analogue).
  • Applications : The trifluoromethyl and chloro groups enhance metabolic stability and receptor binding in medicinal chemistry applications, making it preferable in drug discovery .

b. 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene (CAS 84794-18-3)

  • Structure : Smaller spiro system (spiro[4.5] vs. spiro[5.6]) with fewer substituents.
  • Physicochemical Properties :
    • Molecular Weight: 141.17 g/mol (significantly lighter due to simpler structure).
    • Complexity: Lower ring strain, favoring synthetic accessibility.
  • Applications : Used as a building block for less complex heterocycles, lacking the nitro group’s electronic effects .
Analogues with Heteroatom Variations

a. 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Structure : Incorporates a benzothiazole group and a spiro[4.5] system.
  • Key Differences: The benzothiazole group introduces sulfur, enhancing π-π stacking interactions. The dimethylamino group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature.
  • Applications : Explored for fluorescence properties and antimicrobial activity .

b. 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-5,6-diazaspiro[3.5]non-8-ene Derivatives

  • Structure : Smaller spiro[3.5] system with fluorine and hydroxyl substituents.
  • Key Differences :
    • Fluorine atoms increase electronegativity and metabolic stability.
    • Hydroxyl group enhances water solubility.
  • Applications : Targeted for antiviral and antibacterial agents due to improved pharmacokinetics .
Analogues with Sulfur-Containing Scaffolds

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one

  • Structure : Polycyclic system with sulfur atoms replacing oxygen in the dioxa rings.
  • Key Differences :
    • Sulfur’s lower electronegativity alters electronic distribution.
    • Methoxy group provides steric bulk and electron donation.
  • Applications : Investigated for photophysical properties and catalytic applications .

Key Observations :

  • Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) significantly improve yields and reduce reaction times for nitro-substituted spiro compounds .
  • Fluorinated or chlorinated analogues often require longer reaction times due to steric hindrance .

Physicochemical and Electronic Properties Comparison

Property 3-(4-Nitrophenyl) Spiro 3-[Cl,CF₃-Pyridine] Spiro 1,4-Dioxa-7-aza Spiro
Molecular Weight (g/mol) ~348 348.75 141.17
XLogP3 ~3.0 3.2 0.5
Hydrogen Bond Acceptors 7 7 3
Topological Polar Surface Area (Ų) ~90 34.6 29.5
Solubility Low (lipophilic) Very low Moderate

Implications :

  • The nitro and trifluoromethyl groups reduce aqueous solubility but enhance membrane permeability.
  • Smaller spiro systems (e.g., 1,4-dioxa-7-aza) are more synthetically tractable but lack functional versatility.

Biological Activity

3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural framework, which includes a nitrophenyl group and a spirocyclic core. Its molecular formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4} with a molecular weight of 290.31 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group enhances its reactivity and potential for binding to biological macromolecules, which may lead to modulation of their activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of spirocyclic compounds can inhibit the growth of various bacterial strains and fungi, suggesting a potential application in the development of new antimicrobial agents .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow for interactions with cellular pathways involved in cancer proliferation and survival. Specific assays have shown that certain analogs can induce apoptosis in cancer cell lines, indicating a promising avenue for further research in oncology .

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A study investigated the efficacy of spirocyclic compounds against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against these pathogens.
  • Anticancer Research : In vitro studies involving human breast cancer cell lines revealed that treatment with derivatives of this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 25 µM.

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer
3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-eneAnticancer
8-Azaspiro[5.6]dodec-10-eneModerate Antimicrobial

Q & A

Q. Table 1. Key Synthetic Parameters from Analogous Compounds

ParameterExample Values (From Evidence)Relevance to Target Compound
SolventDMF, MeOH Polar aprotic solvents for cyclization
PurificationC18 reverse-phase chromatography Removes unreacted nitro precursors
Reaction Time2–24 hours Longer times for sterically hindered intermediates

Q. Table 2. Computational vs. Experimental Data Comparison

PropertyDFT Prediction (B3LYP) Experimental Value (e.g., SC-XRD )Deviation
Bond Length (C-Nitro)1.47 Å1.45 Å0.02 Å
HOMO-LUMO Gap4.8 eV4.6 eV (UV-Vis)0.2 eV

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